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Compound of Interest

Compound Name: 3-Methoxypropylamine

Cat. No.: B165612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methoxypropylamine
(MOPA) and its application as a key intermediate in the synthesis of agrochemicals, particularly

focusing on the synthesis of triazine-based herbicides. Detailed experimental protocols for the

synthesis of MOPA and its subsequent use in forming a triazine core structure are provided,

along with relevant physicochemical data and process visualizations.

Introduction to 3-Methoxypropylamine (MOPA)
3-Methoxypropylamine (CAS No. 5332-73-0) is a versatile primary amine and a valuable

building block in organic synthesis. Its bifunctional nature, featuring a primary amine for

nucleophilic reactions and an ether group that modulates polarity and solubility, makes it a

strategic intermediate in the production of a wide range of specialty chemicals.[1] In the

agrochemical industry, MOPA is recognized as a crucial intermediate for pesticides and

herbicides.[2][3] Its application extends to the synthesis of s-triazine derivatives, a class of

compounds well-known for their herbicidal activity.[4][5]

Physicochemical Properties of MOPA
A thorough understanding of MOPA's properties is essential for its safe handling, storage, and

application in synthesis.
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Property Value Reference(s)

Molecular Formula C₄H₁₁NO [2]

Molecular Weight 89.14 g/mol [2]

Appearance Clear, colorless liquid [6]

Odor Ammonia-like [6]

Boiling Point 117-118 °C (at 733 mmHg) [2]

Melting Point -65 °C [2][3]

Density 0.874 g/mL (at 25 °C)

Flash Point 27 °C [6]

Refractive Index (n20/D) ~1.417

Solubility
Miscible with water and

common organic solvents
[6]

Synthesis of 3-Methoxypropylamine (MOPA)
MOPA can be synthesized via several routes. A common and efficient industrial method is the

catalytic hydrogenation of 3-methoxypropionitrile.[6][7] An alternative pathway involves the

amination of 3-methoxypropanol.[2][3] The protocol below details the hydrogenation route,

which is reported to have high conversion and yield.[6]

Synthesis Pathway: MOPA via Hydrogenation

3-Methoxypropionitrile

3-Methoxypropylamine (MOPA)

 Catalytic Hydrogenation

H₂ / Ni Catalyst
Ethanol
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Caption: Synthesis of MOPA from 3-Methoxypropionitrile.

Experimental Protocol: Synthesis of MOPA
This protocol is based on a documented procedure for the catalytic hydrogenation of 3-

methoxypropionitrile.[6]

Materials and Equipment:

3-methoxypropionitrile

Ethanol (Solvent)

Modified carrier nickel catalyst (e.g., Raney Nickel)

High-pressure autoclave (e.g., 1000 mL) equipped with stirring and temperature/pressure

controls

Hydrogen gas source

Filtration apparatus

Fractional distillation apparatus

Procedure:

Charging the Reactor: Charge the 1000 mL autoclave with 3-methoxypropionitrile (400g),

ethanol (20g), and the modified carrier nickel catalyst (12g).[6]

Sealing and Pressurizing: Seal the autoclave securely. Purge the system with nitrogen gas

before introducing hydrogen. Pressurize the autoclave with hydrogen gas to 2.8 MPa.[6]

Reaction: Begin stirring the mixture. The reaction is typically carried out for 2 hours while

maintaining the pressure at 2.8 MPa.[6] Monitor the temperature, as hydrogenation is an

exothermic process.
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Cooling and Depressurizing: After the reaction period, stop the heating (if any) and cool the

autoclave to room temperature.[6] Carefully vent the excess hydrogen pressure in a well-

ventilated fume hood.

Catalyst Removal: Open the reactor and filter the reaction mixture to carefully remove the

nickel catalyst. The catalyst can be pyrophoric and should be handled with care, often under

a solvent blanket.

Purification: Purify the resulting filtrate by fractional distillation under normal atmospheric

pressure.[6]

Product Collection: Collect the fraction boiling between 110-160 °C, which is the desired 3-
methoxypropylamine product.[6]

Quantitative Data: MOPA Synthesis
Parameter Value Reference(s)

Starting Material 3-methoxypropionitrile [6]

Catalyst Modified carrier nickel [6]

Pressure 2.8 MPa [6]

Reaction Time 2 hours [6]

Raw Material Conversion Rate 97.0% [6]

Product Yield 94.5% [6]

Purity (Typical) >99% [8]

Application in Agrochemical Synthesis: Triazine
Herbicides
The s-triazine ring is a core component of many widely used herbicides, such as Atrazine.[4][9]

These compounds are typically synthesized through the sequential nucleophilic substitution of

the chlorine atoms on cyanuric chloride with different amines. The reactivity of the chlorine

atoms is temperature-dependent, allowing for controlled, stepwise synthesis.[10][11] The first
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substitution occurs readily at 0°C, the second at room temperature, and the third requires

elevated temperatures (e.g., >80°C).[10]

MOPA can be used as a nucleophile in this pathway to create novel triazine derivatives with

potential herbicidal activity. The following section describes a representative synthesis of a

disubstituted triazine using MOPA and a second amine (ethylamine is used as an example).

Synthesis Pathway: Hypothetical Triazine Herbicide

Step 1: Monosubstitution
Step 2: Disubstitution

Cyanuric Chloride

Intermediate:
2,4-dichloro-6-(3-methoxypropylamino)

-1,3,5-triazine
0-5 °C

3-Methoxypropylamine
(MOPA)

Ethylamine

Product:
2-chloro-4-ethylamino-6-

(3-methoxypropylamino)-1,3,5-triazine

Room Temp.

Click to download full resolution via product page

Caption: Stepwise synthesis of a triazine derivative using MOPA.

Experimental Protocol: Synthesis of a MOPA-Triazine
Derivative
This protocol is a representative procedure based on established methods for the synthesis of

s-triazine herbicides.[9][10]

Materials and Equipment:

Cyanuric chloride

3-Methoxypropylamine (MOPA)
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Ethylamine

Acetone/Water (solvent system)

Sodium hydroxide (or other base as an acid scavenger)

Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnels

pH meter

Filtration and drying equipment

Procedure:

Step 1: First Substitution (Monosubstitution with MOPA)

Prepare a solution or slurry of cyanuric chloride in an acetone/water mixture in the reaction

vessel. Cool the mixture to 0-5 °C using a circulating bath.

In a separate vessel, prepare a solution of MOPA.

Slowly add the MOPA solution to the cyanuric chloride slurry while maintaining the

temperature between 0-5 °C.

Simultaneously, add a solution of sodium hydroxide dropwise to neutralize the HCl

generated during the reaction, maintaining a pH between 6 and 7.

Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete to form 2,4-

dichloro-6-(3-methoxypropylamino)-1,3,5-triazine.[10]

Step 2: Second Substitution (Disubstitution with Ethylamine)

Allow the reaction mixture containing the intermediate to warm to room temperature (20-

25 °C).

Slowly add an aqueous solution of ethylamine to the reactor.

Continue to add sodium hydroxide solution as needed to maintain a neutral pH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

http://orgsyn.org/demo.aspx?prep=v86p0141
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the mixture at room temperature for several hours (e.g., 12-24 hours) or until reaction

completion is confirmed by a suitable method (e.g., TLC, HPLC).[10]

Isolation and Purification:

Upon completion, the product often precipitates from the reaction mixture.

Isolate the solid product by filtration.

Wash the filter cake with water to remove salts and any unreacted materials.

Dry the product under vacuum to yield the final 2-chloro-4-ethylamino-6-(3-

methoxypropylamino)-1,3,5-triazine.

Workflow Diagram and Data
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Charge Reactor with
Cyanuric Chloride in Acetone/Water

Cool to 0-5 °C

Add MOPA and NaOH solution
(maintain T and pH)

Stir for 1-2 hours at 0-5 °C

Warm to Room Temperature

Add Ethylamine and NaOH solution

Stir for 12-24 hours at RT

Filter Precipitate

Wash with Water

Dry Under Vacuum

Final Product

Click to download full resolution via product page

Caption: Experimental workflow for MOPA-triazine synthesis.
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Quantitative Data (Representative): The yields for s-triazine syntheses are generally high.

While specific yields for this hypothetical molecule are not available, analogous industrial

processes for compounds like Atrazine achieve yields well over 90%.[9]

Parameter Condition Rationale

Solvent Acetone/Water

Good solubility for reactants

and facilitates product

precipitation.[9]

Step 1 Temp. 0-5 °C

Selectively substitutes one

chlorine atom on cyanuric

chloride.[10][11]

Step 2 Temp. 20-25 °C

Sufficient to substitute the

second, less reactive chlorine

atom.[10][11]

Acid Scavenger NaOH

Neutralizes the HCl byproduct

to drive the reaction to

completion.[9]

Expected Yield >90%

Based on similar, well-

established industrial triazine

syntheses.

Conclusion
3-Methoxypropylamine is a highly valuable and versatile intermediate for the agrochemical

industry. Its physicochemical properties and reactivity make it an ideal candidate for

constructing complex molecules. The protocols provided herein for the synthesis of MOPA and

its subsequent use in creating novel triazine derivatives demonstrate its practical application.

The established, temperature-controlled reactivity of cyanuric chloride allows for the

straightforward and high-yield synthesis of MOPA-containing triazines, opening avenues for the

development of new active ingredients in crop protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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